molecular formula C13H18N6O2 B4362009 1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE

1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE

Cat. No.: B4362009
M. Wt: 290.32 g/mol
InChI Key: OGIHHVZSXQBOLL-UHFFFAOYSA-N
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Description

1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is a complex organic compound that features a unique combination of pyrazole and triazolopyrimidine moieties

Preparation Methods

The synthesis of 1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE typically involves multi-step reactions. One common synthetic route includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with appropriate hydrazine derivatives to form the pyrazole core. This is followed by cyclization with suitable reagents to form the triazolopyrimidine ring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings, often using halogenated reagents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.

    Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole and triazolopyrimidine derivatives.

Scientific Research Applications

1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar compounds include other pyrazole and triazolopyrimidine derivatives. Compared to these, 1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is unique due to its specific substitution pattern and the presence of both pyrazole and triazolopyrimidine rings. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[7-(1,5-dimethylpyrazol-4-yl)-5-hydroxy-5-methyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-7-9(5-15-18(7)4)11-10(8(2)20)13(3,21)17-12-14-6-16-19(11)12/h5-6,10-11,21H,1-4H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIHHVZSXQBOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(C(NC3=NC=NN23)(C)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE
Reactant of Route 2
1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE
Reactant of Route 3
1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE
Reactant of Route 4
1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE
Reactant of Route 6
1-[7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXY-5-METHYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE

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